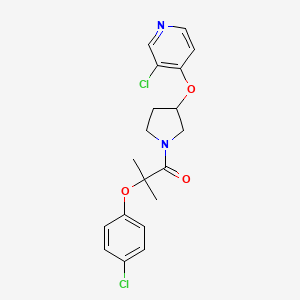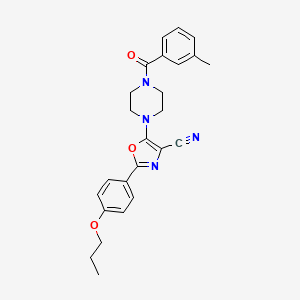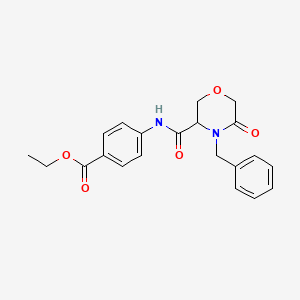![molecular formula C12H18N4 B2692240 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine CAS No. 1232789-68-2](/img/structure/B2692240.png)
1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine” is a derivative of dimethylaminopropylamine . It is used as a carboxyl activating agent and is involved in the preparation of antibodies like immunoconjugates .
Synthesis Analysis
The synthesis of similar compounds involves the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
The versatility of "1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine" and its derivatives is demonstrated in synthetic chemistry, where it has been used as a starting material or intermediate in the synthesis of a wide array of compounds. For instance, this compound plays a critical role in the generation of structurally diverse libraries through alkylation and ring closure reactions, facilitating the creation of dithiocarbamates, thioethers, and various monocyclic NH-azoles among others (Roman, 2013). Additionally, methodologies utilizing this compound have been developed for the efficient synthesis of imidazo[1,5-b]pyridazines, highlighting its contribution to advancing heterocyclic chemistry (Vandyshev et al., 2015).
Pharmaceutical Research
In pharmaceutical research, the chemical has been a key component in the development of new molecules with potential biological activities. The compound's derivatives have been evaluated for their antibacterial and antifungal properties, showcasing its relevance in the search for new antimicrobial agents (Vlaović et al., 1992). Moreover, its application extends to the synthesis of compounds with significant antiproliferative, antibacterial, and antiviral activities, suggesting its potential in the development of novel therapeutic agents (Perin et al., 2018).
Chemical Reactivity and Mechanistic Insights
The reactivity of "this compound" and its related compounds has also been a subject of study, providing valuable mechanistic insights. For instance, research into the amide formation by carbodiimide in aqueous media has offered understanding into bioconjugation processes, crucial for the development of bioactive conjugates and pharmaceuticals (Nakajima & Ikada, 1995).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-15(2)6-3-7-16-9-14-11-8-10(13)4-5-12(11)16/h4-5,8-9H,3,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOGTPVTPOBYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2692161.png)



![trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol](/img/structure/B2692165.png)





![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2692177.png)
